molecular formula C19H38O2 B14334399 Propan-2-yl 4,8,12-trimethyltridecanoate CAS No. 101409-99-8

Propan-2-yl 4,8,12-trimethyltridecanoate

Cat. No.: B14334399
CAS No.: 101409-99-8
M. Wt: 298.5 g/mol
InChI Key: FSSVDPOQVYBAGW-UHFFFAOYSA-N
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Description

Propan-2-yl 4,8,12-trimethyltridecanoate (CAS: 101409-99-8) is a branched-chain ester with the molecular formula C₁₉H₃₈O₂ and a molecular weight of 298.5 g/mol. Its structure features a tridecanoic acid backbone substituted with methyl groups at positions 4, 8, and 12, esterified with an isopropyl group. Key properties include:

  • Hydrophobicity: XlogP = 7.4, indicating high lipophilicity.
  • Structural flexibility: 13 rotatable bonds.
  • Polar surface area: 26.3 Ų, typical for esters.
  • Stereochemistry: Two undefined stereocenters in the methyl-substituted chain .

Properties

CAS No.

101409-99-8

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

propan-2-yl 4,8,12-trimethyltridecanoate

InChI

InChI=1S/C19H38O2/c1-15(2)9-7-10-17(5)11-8-12-18(6)13-14-19(20)21-16(3)4/h15-18H,7-14H2,1-6H3

InChI Key

FSSVDPOQVYBAGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 4,8,12-trimethyltridecanoate can be synthesized through esterification. The reaction involves the condensation of isopropanol with 4,8,12-trimethyltridecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4,8,12-trimethyltridecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding isopropanol and 4,8,12-trimethyltridecanoic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the ester can produce alcohols, although this reaction is less common

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Isopropanol and 4,8,12-trimethyltridecanoic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols

Scientific Research Applications

Propan-2-yl 4,8,12-trimethyltridecanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of bioactive molecules.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propan-2-yl 4,8,12-trimethyltridecanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of isopropanol and 4,8,12-trimethyltridecanoic acid. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Methyl 2,6,10-Trimethyltridecanoate

Molecular Formula : C₁₇H₃₄O₂; MW : 270.45 g/mol.

  • Structural Similarities: Shares the trimethyltridecanoate backbone but differs in the ester group (methyl vs. isopropyl).
  • Functional Differences: Bioactivity: Acts as a pheromone in Euschistus heros (stink bugs), with stereochemical specificity. The 2S,6R,10S isomer shows optimal attraction, while 2R,6S,10S may repel insects . Hydrophobicity: Lower logP (~6.5 estimated) compared to Propan-2-yl 4,8,12-trimethyltridecanoate, due to the smaller methyl ester group.
  • Applications : Used in pheromone-based pest control, highlighting the impact of stereochemistry and ester group size on biological activity .

Octahydro-Naphthalenyl-Substituted Tridecanoic Acid Derivatives

Examples include compounds with cyclic substituents (e.g., compound 12: C₂₁H₃₈O₂, MW : 322.5 g/mol).

  • Structural Contrasts : Replace methyl branches with bulky octahydro-naphthalenyl groups.
  • Physicochemical Implications :
    • Increased molecular weight and steric hindrance reduce solubility in aqueous media.
    • Cyclic substituents may enhance rigidity, affecting interaction with biological targets .

Propylparaben (Propyl 4-Hydroxybenzoate)

Molecular Formula : C₁₀H₁₂O₃; MW : 180.21 g/mol.

  • Functional Comparison: Aromatic vs. Aliphatic Ester: Propylparaben’s phenolic ring confers antimicrobial properties, unlike the aliphatic this compound. Hydrophobicity: Lower logP (~3.0) due to the polar hydroxyl group, making it more water-soluble .

Data Tables

Table 1: Molecular and Physicochemical Properties

Compound Molecular Formula MW (g/mol) XlogP Rotatable Bonds Key Features
This compound C₁₉H₃₈O₂ 298.5 7.4 13 Branched aliphatic ester
Methyl 2,6,10-trimethyltridecanoate C₁₇H₃₄O₂ 270.45 ~6.5 11 Pheromone, stereospecific
Octahydro-naphthalenyl derivative C₂₁H₃₈O₂ 322.5 ~8.2 15 Cyclic substituent
Propylparaben C₁₀H₁₂O₃ 180.21 ~3.0 5 Aromatic ester, antimicrobial

Key Research Findings

  • Stereochemical Sensitivity: Methyl 2,6,10-trimethyltridecanoate’s insect-attractant activity depends on stereochemistry, suggesting that this compound’s undefined stereocenters could similarly influence its functionality .
  • Ester Group Impact: Replacing the methyl ester in pheromones with larger groups (e.g., isopropyl) may alter volatility and receptor binding, as seen in the higher logP of this compound .

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